Fmoc-3,4-difluoro-D-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

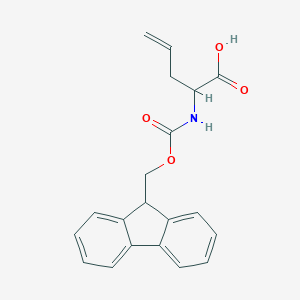

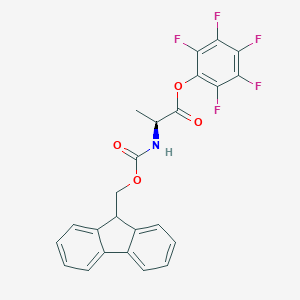

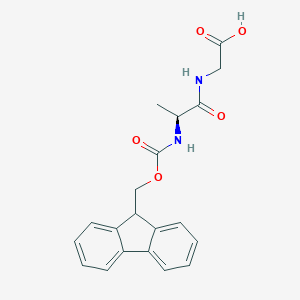

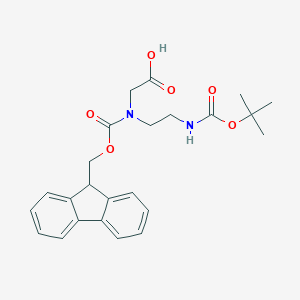

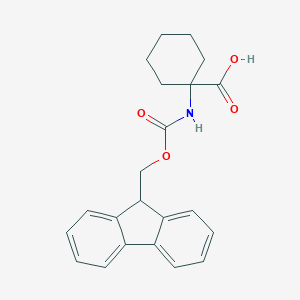

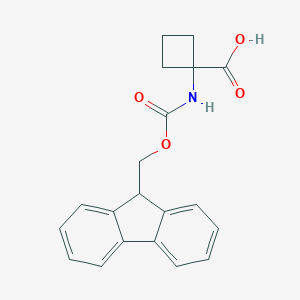

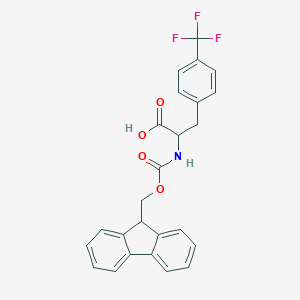

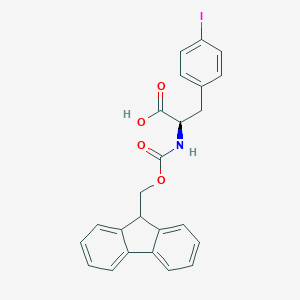

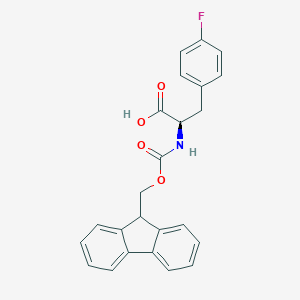

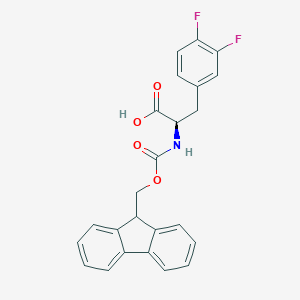

Fmoc-3,4-difluoro-D-phenylalanine is a white to off-white powder . It is also known by other names such as Fmoc-D-Phe(3,4-DiF)-OH and N-Fluorenylmethoxycarbonyl-D-3,4-difluorophenylalanine .

Molecular Structure Analysis

The molecular formula of Fmoc-3,4-difluoro-D-phenylalanine is C24H19F2NO4 . The molecule contains a total of 53 bonds, including 34 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, and 18 aromatic bonds .Physical And Chemical Properties Analysis

Fmoc-3,4-difluoro-D-phenylalanine has a molecular weight of 423.40 . It appears as a white to off-white powder . Its melting point ranges from 154-161 °C . It has an optical rotation of [a] D = +40 ± 2º (C=1 in DMF) .Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-3,4-difluoro-D-phenylalanine is commonly used in peptide synthesis . The incorporation of difluorophenylalanine into peptides can enhance their bioactivity and stability, making them more effective in various biological applications .

Drug Discovery

This compound has been utilized in drug discovery efforts. Peptides containing Fmoc-3,4-difluoro-D-phenylalanine have been explored for the development of novel therapeutics due to their unique properties .

Bioactivity Enhancement

The difluorinated phenylalanine residue can lead to an increase in bioactivity of peptides. This is particularly useful in designing peptides with improved pharmacological properties .

Stability Improvement

Incorporating Fmoc-3,4-difluoro-D-phenylalanine into peptides can improve their stability . This is crucial for peptides that are prone to degradation or have a short half-life in biological systems .

Structural Studies

Researchers use this compound for structural studies of peptides and proteins. The difluorophenylalanine residue can provide insights into the structure-function relationships within these molecules .

Analogs of Phenylalanine and Tyrosine

It serves as an analog for phenylalanine and tyrosine in biochemical studies, helping to understand the role of these amino acids in protein structure and function .

Unusual Amino Acid Research

As an unusual amino acid, Fmoc-3,4-difluoro-D-phenylalanine is a subject of interest in research exploring the effects of non-standard amino acids on peptide and protein behavior .

Safety and Hazards

Propiedades

IUPAC Name |

(2R)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYIDJNVXPQRM-JOCHJYFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378937 |

Source

|

| Record name | Fmoc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,4-difluoro-D-phenylalanine | |

CAS RN |

198545-59-4 |

Source

|

| Record name | Fmoc-3,4-difluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.